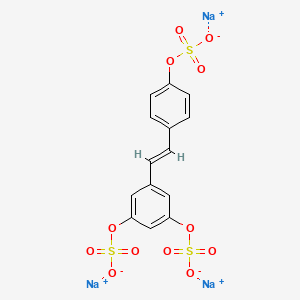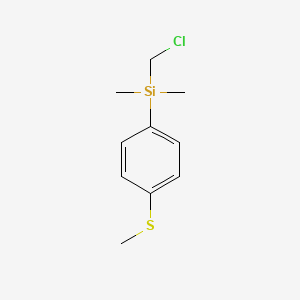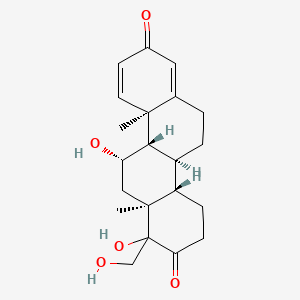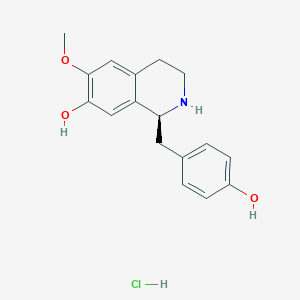![molecular formula C14H13BrO2 B13861139 [2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
[2-[(2-Bromophenyl)methoxy]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-Bromophenyl)methoxy]phenyl]methanol: is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.15582 g/mol This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(2-Bromophenyl)methoxy]phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 2-bromophenylmethanol with phenol in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: [2-[(2-Bromophenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound into or using reducing agents such as or .
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-[(2-bromophenyl)methoxy]benzoic acid , while reduction may produce 2-[(2-bromophenyl)methoxy]benzyl alcohol .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-[(2-Bromophenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: Its unique structure allows it to interact with specific biological targets, making it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory , antimicrobial , or anticancer activities, although further research is needed to fully understand its pharmacological effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of [2-[(2-Bromophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways , thereby reducing inflammation . Additionally, its interaction with cellular receptors may trigger signaling cascades that result in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
2-Methoxybenzyl alcohol: This compound shares a similar structure but lacks the bromine atom.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: This compound contains a malononitrile group and is used as a building block in organic synthesis.
2-Iodo-2-(methoxy(phenyl)methyl)malononitrile: Similar to the previous compound but with an iodine atom instead of bromine, used in synthetic chemistry.
Uniqueness: The presence of the bromine atom in [2-[(2-Bromophenyl)methoxy]phenyl]methanol imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific halogenation patterns or reactivity profiles .
Propriétés
Formule moléculaire |
C14H13BrO2 |
|---|---|
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
[2-[(2-bromophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8,16H,9-10H2 |
Clé InChI |
ZLXIYSQMWLZVDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)OCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)








![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)



